molecular formula C7H4BrN3O B7889975 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one

7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B7889975
M. Wt: 226.03 g/mol
InChI Key: NGLZIMDUQCALAS-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position and a pyrido[3,2-d]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . Another approach involves the use of ethoxymethylenemalonic ester in the Gould–Jacobs reaction, which is applicable to pyrimidines containing electron-donating substituents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include substituted pyridopyrimidines, fused heterocyclic systems, and complex condensation products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with tailored properties.

Properties

IUPAC Name

7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLZIMDUQCALAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC2=C1NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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